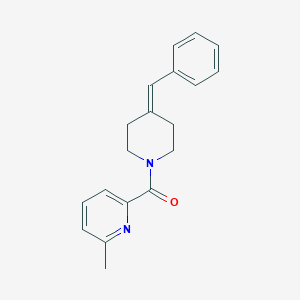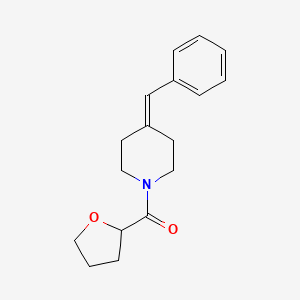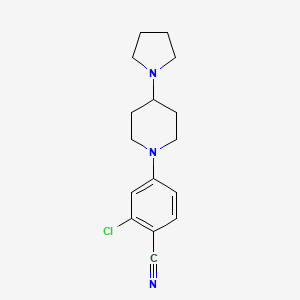
3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile, also known as JNJ-40411813, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of nitrile-containing molecules and has been found to exhibit promising pharmacological properties.
作用機序
The exact mechanism of action of 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile is not fully understood, but it is believed to act by modulating the activity of specific molecular targets, including ion channels and neurotransmitter receptors. 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile has been found to inhibit the activity of certain ion channels, which may contribute to its anti-cancer properties. Additionally, 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile has been shown to modulate the activity of certain neurotransmitter receptors, which may have potential therapeutic benefits in neurological disorders.
Biochemical and Physiological Effects:
3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile has been found to exhibit several biochemical and physiological effects, including inhibition of cancer cell growth, improvement of glucose metabolism and insulin sensitivity, and modulation of neurotransmitter activity. These effects are believed to be mediated by the compound's ability to target specific molecular pathways involved in these processes.
実験室実験の利点と制限
One of the major advantages of using 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile in lab experiments is its specificity for certain molecular targets, which allows for more precise modulation of cellular processes. Additionally, 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile has been found to exhibit low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile in lab experiments is its relatively low solubility, which may affect its bioavailability and efficacy in certain experimental settings.
将来の方向性
There are several future directions for research on 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile, including further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in clinical trials. Additionally, 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile may have potential applications in other diseases beyond cancer, diabetes, and neurological disorders, which warrant further investigation.
合成法
The synthesis of 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile involves several steps, including the reaction of 3-chloro-2-nitrobenzonitrile with 4-pyrrolidin-1-ylpiperidine in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile has been found to inhibit the growth of cancer cells by targeting specific molecular pathways involved in tumor growth and metastasis. In diabetes research, 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile has been shown to improve glucose metabolism and insulin sensitivity in animal models. In neurological disorders, 3-Chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile has been found to modulate the activity of certain neurotransmitters, which may have potential therapeutic benefits in conditions such as schizophrenia and Alzheimer's disease.
特性
IUPAC Name |
3-chloro-2-(4-pyrrolidin-1-ylpiperidin-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3/c17-15-5-3-4-13(12-18)16(15)20-10-6-14(7-11-20)19-8-1-2-9-19/h3-5,14H,1-2,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFIGJICNFHXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C3=C(C=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide](/img/structure/B7584470.png)



![N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584501.png)
![N-[1-(3-chloro-4-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584509.png)


![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)



